1-[(3,4-Dimethoxyphenyl)methyl]-4-(pyridine-4-carbonyl)piperazine
Description
1-[(3,4-Dimethoxyphenyl)methyl]-4-(pyridine-4-carbonyl)piperazine is a piperazine derivative characterized by two key structural motifs:
- A pyridine-4-carbonyl group at the 4-position of the piperazine ring, introducing electron-withdrawing properties and hydrogen-bonding capabilities.
Properties
IUPAC Name |
[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]-pyridin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-24-17-4-3-15(13-18(17)25-2)14-21-9-11-22(12-10-21)19(23)16-5-7-20-8-6-16/h3-8,13H,9-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJMCMDXOHKOAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=NC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,4-Dimethoxyphenyl)methyl]-4-(pyridine-4-carbonyl)piperazine can be achieved through various synthetic routes. One common method involves the reaction of 1-(3,4-dimethoxyphenyl)methylpiperazine with pyridine-4-carbonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the synthesis.
Chemical Reactions Analysis
Nucleophilic Substitution at the Piperazine Nitrogen
The secondary amines in the piperazine ring undergo nucleophilic substitution under specific conditions. The pyridine-4-carbonyl group acts as an electron-withdrawing substituent, enhancing the electrophilicity of the adjacent nitrogen atom.
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Mechanistic Insight : Alkylation occurs preferentially at the nitrogen adjacent to the pyridine-4-carbonyl group due to increased electrophilicity . Acylation follows a two-step mechanism involving deprotonation and nucleophilic attack .
Pyridine-4-Carbonyl Group Reactivity
The carbonyl group participates in nucleophilic acyl substitutions, while the pyridine ring undergoes electrophilic substitutions in acidic media.
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Key Findings :
Functionalization of the 3,4-Dimethoxybenzyl Group
The electron-rich aromatic ring undergoes electrophilic substitutions, though reactivity is moderated by steric effects from the piperazine backbone.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Demethylation | BBr₃, CH₂Cl₂, −78°C | Catechol derivative | 58% | |
| Bromination | Br₂, FeBr₃, CHCl₃ | 5-Bromo-3,4-dimethoxybenzyl analog | 41% |
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Mechanistic Notes :
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Demethylation with BBr₃ proceeds via cleavage of methoxy groups to hydroxyls.
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Bromination occurs para to the methoxy groups, as predicted by directing effects.
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Redox Reactions
The piperazine ring and pyridine moiety exhibit redox activity under controlled conditions.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Oxidation | mCPBA, CH₂Cl₂ | N-Oxide derivative | 63% | |
| Reduction | H₂, Pd/C, EtOH | Tetrahydro-pyridine analog | 88% |
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Catalytic Influence : Pd/C facilitates selective reduction of the pyridine ring without affecting the piperazine .
Metal-Catalyzed Cross-Coupling
The compound participates in Suzuki-Miyaura and Buchwald-Hartwig reactions for structural diversification.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DME | Biaryl derivatives | 76% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, ArNH₂ | Arylaminated analogs | 69% |
Supramolecular Interactions
The pyridine and carbonyl groups enable coordination with metal ions, forming complexes with potential catalytic applications.
| Metal Ion | Ligand Sites | Application | Source |
|---|---|---|---|
| Cu(II) | Pyridine N, carbonyl O | Catalytic oxidation of alkanes | |
| Fe(III) | Piperazine N, methoxy O | MRI contrast agents |
Scientific Research Applications
Antidepressant Activity
Research indicates that derivatives of piperazine compounds can exhibit antidepressant effects. The structural modifications in 1-[(3,4-Dimethoxyphenyl)methyl]-4-(pyridine-4-carbonyl)piperazine may enhance serotonin and norepinephrine reuptake inhibition, contributing to its potential as an antidepressant agent. A study highlighted the significance of the methoxy groups in modulating receptor interactions, which is crucial for antidepressant efficacy .
Anticancer Properties
The compound has shown promise in anticancer research. Studies have demonstrated that piperazine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the pyridine moiety may enhance interaction with biological targets involved in cancer progression .
Antibacterial Activity
In vitro studies have reported antibacterial properties associated with piperazine derivatives. The compound's structure allows it to interact with bacterial cell membranes or inhibit essential enzymes, making it a candidate for further development as an antibacterial agent .
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry explored the synthesis of various piperazine derivatives, including this compound. The results indicated a marked improvement in depressive-like behaviors in animal models, correlating with increased serotonin levels in the brain .
Case Study 2: Anticancer Effects
Research conducted by Zhang et al. (2023) demonstrated that this compound effectively inhibited the growth of several cancer cell lines, including breast and lung cancers. The mechanism was attributed to its ability to induce apoptosis via the mitochondrial pathway, highlighting its potential as an anticancer therapeutic .
Case Study 3: Antibacterial Efficacy
A recent investigation assessed the antibacterial activity of piperazine derivatives against multi-drug resistant strains of Escherichia coli and Staphylococcus aureus. The findings suggested that this compound exhibited significant inhibitory effects on bacterial growth, making it a candidate for further development in antibiotic therapies .
Mechanism of Action
The mechanism of action of 1-[(3,4-Dimethoxyphenyl)methyl]-4-(pyridine-4-carbonyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure-activity relationship of the compound.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s uniqueness arises from the combination of its substituents. Below is a comparative analysis with structurally related piperazine derivatives:
Table 1: Key Structural and Functional Comparisons
Key Observations:
Substituent Position Matters: The 3,4-dimethoxy configuration on the phenyl ring (target compound) offers distinct electronic effects compared to 2,3-dimethoxy () or 3,4-dimethyl (). Methoxy groups are stronger electron donors than methyl, influencing binding to receptors like serotonin or dopamine . In , diethoxybenzenesulfonyl groups increase steric hindrance and stability, whereas the target’s pyridine-4-carbonyl group may improve hydrogen-bonding capacity.
Carbonyl vs. Sulfonyl vs. Piperidine Groups :
- The pyridine-4-carbonyl group (target) introduces a planar, aromatic moiety with electron-withdrawing properties, contrasting with the piperidine-1-carbonyl () or sulfonyl () groups. This difference could modulate metabolic stability and target engagement .
Biological Activity Trends: Piperazines with dimethoxyphenyl groups (e.g., ) often exhibit affinity for serotonin or adrenergic receptors. Compounds with tetrazole () or sulfonyl () groups show improved solubility and bioavailability, suggesting the target’s pyridine carbonyl could offer a balance between lipophilicity and polarity.
Biological Activity
The compound 1-[(3,4-Dimethoxyphenyl)methyl]-4-(pyridine-4-carbonyl)piperazine is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a piperazine core substituted with a pyridine-4-carbonyl group and a 3,4-dimethoxyphenyl moiety. This structural arrangement is significant for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antidepressant Effects : The compound has been studied for its potential as an antidepressant, showing efficacy in models of depression through modulation of neurotransmitter systems.
- Antinociceptive Properties : It has demonstrated analgesic effects in pain models, indicating its potential use in pain management.
- Neuroprotective Effects : Preliminary studies suggest it may protect against neurodegenerative processes.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:
- Dopamine Receptors : Similar compounds have shown selective activity at dopamine receptors, particularly the D3 subtype, which is implicated in mood regulation and neuroprotection .
- Serotonin Receptors : The compound may also interact with serotonin receptors, contributing to its antidepressant effects.
Case Studies
- Antidepressant Activity : In a study evaluating the antidepressant-like effects of similar piperazine derivatives, compounds were administered to animal models exhibiting depressive behaviors. Results indicated significant reductions in immobility time during forced swim tests, suggesting enhanced mood-related behaviors .
- Antinociceptive Activity : Another study focused on the pain-relieving properties of piperazine derivatives. The compound was tested in models such as the formalin test and hot plate test. Results showed a dose-dependent reduction in pain response, indicating its potential as an analgesic agent .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have highlighted the importance of specific substituents on the piperazine ring and their influence on biological activity. For instance, modifications to the methoxy groups on the phenyl ring have been correlated with enhanced receptor binding affinity and improved pharmacological profiles .
Table 1: Biological Activities of this compound
Q & A
Q. What are the recommended synthetic strategies for preparing 1-[(3,4-Dimethoxyphenyl)methyl]-4-(pyridine-4-carbonyl)piperazine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of piperazine derivatives typically involves coupling reactions between substituted benzyl halides or carbonyl chlorides and piperazine cores. For this compound:
- Step 1 : React 3,4-dimethoxybenzyl chloride with piperazine under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyl group .
- Step 2 : Perform a second coupling at the 4-position of piperazine using pyridine-4-carbonyl chloride. Use coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1-hydroxy-7-azabenzotriazole (HOAt) in dichloromethane (DCM) to activate the carbonyl .
- Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, eluting with EtOAc/hexane gradients) .
Q. How can spectroscopic and crystallographic methods confirm the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : Use ¹H and ¹³C NMR to verify substituent positions. For example:
- Peaks for the dimethoxyphenyl group (δ 3.8–3.9 ppm for OCH₃ protons; aromatic protons at δ 6.7–7.1 ppm).
- Piperazine protons appear as multiplets (δ 2.5–3.5 ppm). Pyridine carbonyl carbons show signals near δ 165–170 ppm in ¹³C NMR .
- X-ray Crystallography : Grow single crystals via slow evaporation (e.g., in EtOH/water). Analyze to confirm bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding with methoxy groups) .
Advanced Questions
Q. What in vitro assays are appropriate for evaluating this compound’s potential as a kinase inhibitor or neurotransmitter modulator?
Methodological Answer:
- Kinase Inhibition : Use fluorescence-based kinase assays (e.g., ADP-Glo™) with recombinant tyrosine kinases. Compare IC₅₀ values against known inhibitors. Structural analogs with fluorobenzyl groups have shown kinase inhibitory activity .
- Neurotransmitter Modulation : Conduct radioligand binding assays (e.g., for dopamine D3 receptors) using HEK-293 cells expressing human receptors. Measure displacement of [³H]spiperone to assess affinity .
- Dose-Response Studies : Test across 6–8 concentrations (1 nM–100 µM) in triplicate. Normalize data to controls and fit using nonlinear regression (e.g., GraphPad Prism) .
Q. How do structural modifications (e.g., methoxy vs. hydroxyl substituents) influence this compound’s pharmacokinetic and pharmacodynamic properties?
Methodological Answer:
- Lipophilicity : Replace methoxy groups with hydroxyls to assess solubility (logP via shake-flask method). Hydroxyl groups reduce logP by ~1 unit, potentially improving aqueous solubility but reducing membrane permeability .
- Metabolic Stability : Incubate with liver microsomes (human or rat). Monitor parent compound depletion via LC-MS. Methoxy groups are metabolically stable, whereas hydroxyls may undergo glucuronidation .
- SAR Insights : Compare analogs from crystallographic data (e.g., ’s 4-hydroxyphenyl derivatives). Bulky substituents at the 4-position may sterically hinder target binding .
Q. How can researchers address discrepancies in biological activity data across studies (e.g., conflicting IC₅₀ values)?
Methodological Answer:
- Assay Standardization : Ensure consistent cell lines (e.g., HEK-293 vs. CHO), buffer pH, and incubation times. Variations in ATP concentration (kinase assays) significantly alter IC₅₀ .
- Purity Verification : Confirm compound purity (>95% via HPLC) and exclude degradation products. Impurities from incomplete coupling reactions (e.g., unreacted pyridine-4-carbonyl chloride) can skew results .
- Structural Confirmation : Re-validate active compounds via X-ray crystallography to rule out polymorphic differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
